An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxypropyl Acetate
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxypropyl Acetate
Introduction: 3-Hydroxypropyl acetate is a bifunctional organic molecule characterized by the presence of both a primary hydroxyl group and an ester functional group.[1] Its chemical structure, with the molecular formula C₅H₁₀O₃, makes it a valuable and versatile building block in synthetic chemistry and materials science.[1][2] While direct applications are not extensively documented, its true potential lies in its utility as a precursor and a key intermediate. The hydrolysis of 3-hydroxypropyl acetate yields 3-Hydroxypropionic Acid (3-HP), a top-value platform chemical with significant industrial applications in the production of polymers and other high-value compounds.[1] For researchers and professionals in drug development, understanding the properties of moieties like hydroxypropyl acetate is crucial, as similar structures form the backbone of advanced drug delivery systems, such as solubility-enhancing polymers. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization.
Section 1: Core Chemical and Physical Properties
3-Hydroxypropyl acetate is an organic ester that exists as a liquid at standard conditions. Its dual functionality—a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl and ester oxygens)—governs its physical properties, including its solubility and boiling point.[2]
Table 1: Key Identifiers and Physicochemical Properties of 3-Hydroxypropyl Acetate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-hydroxypropyl acetate | PubChem[2] |
| CAS Number | 36678-05-4 | Benchchem[1] |
| Molecular Formula | C₅H₁₀O₃ | PubChem[2] |
| Molecular Weight | 118.13 g/mol | PubChem[2] |
| Normal Boiling Point (Tboil) | 482.27 K (209.12 °C) | Cheméo (Joback Calculated)[3] |
| Normal Melting Point (Tfus) | 279.09 K (5.94 °C) | Cheméo (Joback Calculated)[3] |
| Octanol/Water Partition Coeff. (logPoct/wat) | -0.068 | Cheméo (Crippen Calculated)[3] |
| Water Solubility (log10WS) | -0.04 mol/L | Cheméo (Crippen Calculated)[3] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Section 2: Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of 3-hydroxypropyl acetate after synthesis or extraction requires a suite of spectroscopic techniques. The expected spectral data, derived from its molecular structure, provide a unique fingerprint for verification.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms. The deshielding effect of the adjacent oxygen atoms is the primary determinant of the chemical shifts for the methylene protons.
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Acetate Methyl Protons (H-a): A singlet integrating to 3H, expected around δ 2.0-2.1 ppm. This signal is characteristic of a methyl group attached to a carbonyl carbon.
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Methylene Protons (H-c): A triplet integrating to 2H, expected around δ 4.2 ppm. These protons are adjacent to the ester oxygen, causing a significant downfield shift.
-
Methylene Protons (H-e): A triplet integrating to 2H, expected around δ 3.7 ppm. These protons are adjacent to the hydroxyl group, resulting in a downfield shift, though less pronounced than H-c.
-
Methylene Protons (H-d): A multiplet (quintet) integrating to 2H, expected around δ 1.9 ppm. These protons are coupled to both H-c and H-e.
-
Hydroxyl Proton (H-f): A broad singlet, whose chemical shift is variable and concentration-dependent. It can be confirmed by a D₂O exchange experiment.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): Expected in the range of δ 170-172 ppm, typical for an ester.
-
Methylene Carbon (C-c): Adjacent to the ester oxygen, expected around δ 60-65 ppm.
-
Methylene Carbon (C-e): Adjacent to the hydroxyl group, expected around δ 58-62 ppm.
-
Methylene Carbon (C-d): The central methylene carbon, expected around δ 30-35 ppm.
-
Methyl Carbon (C-a): The acetate methyl carbon, expected around δ 20-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present.
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O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.
-
C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
C=O Stretch: A very strong, sharp absorption band around 1735-1745 cm⁻¹, indicative of the ester carbonyl group.
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C-O Stretch: Two distinct strong absorptions are expected in the 1250-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester and alcohol moieties.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns useful for structural confirmation.
-
Molecular Ion (M⁺): A peak at m/z = 118, corresponding to the molecular weight of the compound.[2]
-
Key Fragments: Common fragmentation pathways would include the loss of the acetyl group (CH₃CO, m/z = 43) leading to a fragment at m/z = 75, or the loss of the acetoxy group (CH₃COO, m/z = 59) resulting in a fragment at m/z = 59. The base peak is often the acetyl cation at m/z = 43.
Section 3: Synthesis and Purification
The synthesis of 3-hydroxypropyl acetate is most directly achieved via Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. The choice of 1,3-propanediol and acetic acid is logical due to their commercial availability and the reaction's straightforward nature.
Experimental Protocol: Fischer Esterification Synthesis
This protocol is designed as a self-validating system, incorporating in-process checks and final product characterization.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-propanediol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%). Toluene is used as the solvent to facilitate azeotropic removal of water.
-
Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer collects.
-
Workup and Neutralization: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (toluene) is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-hydroxypropyl acetate.
-
Characterization: The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 2 (NMR, IR, MS).
Caption: Key reaction pathways for 3-hydroxypropyl acetate.
Section 5: Relevance in Research and Drug Development
While not a therapeutic agent itself, 3-hydroxypropyl acetate and its structural motifs are highly relevant in the broader context of chemical and pharmaceutical sciences.
-
Platform Chemical Precursor: Its most significant role is as a stable precursor to 3-hydroxypropionic acid (3-HP). [1]3-HP is a key bio-derived chemical intermediate that can be converted into acrylic acid and other commercially important monomers. [1]The ability to generate 3-HP from acetate via microbial fermentation is an active area of research, highlighting the importance of acetate-derived platform chemicals. [4][5]* Moiety in Drug Delivery Polymers: The "hydroxypropyl" and "acetate" functionalities are fundamental components of widely used pharmaceutical excipients. For instance, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is a critical polymer used in the formulation of amorphous solid dispersions (ASDs). [6][7]HPMCAS enhances the bioavailability of poorly water-soluble drugs by maintaining them in a supersaturated state in the gastrointestinal tract, thereby improving dissolution and absorption. [6][7]Understanding the chemical properties of the smaller 3-hydroxypropyl acetate fragment provides insight into the behavior of these more complex and vital pharmaceutical polymers.
Section 6: Safety and Handling
Proper handling of 3-hydroxypropyl acetate is essential in a laboratory setting. It is classified as an irritant. [1] Table 2: GHS Hazard Information
| Hazard Code | Description | Source |
|---|---|---|
| H315 | Causes skin irritation | Benchchem [1] |
| H319 | Causes serious eye irritation | Benchchem [1] |
| H335 | May cause respiratory irritation | Benchchem [1]|
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact. [8][9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. [8][10]* Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal. [10]
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Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential | Request PDF. ResearchGate. [Link]
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Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. PubMed. [Link]
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Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. [Link]
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Efficient Conversion of Acetate to 3-Hydroxypropionic Acid by Engineered Escherichia coli. MDPI. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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3-(4-hydroxyphenyl)propyl Acetate | C11H14O3 | CID 187242. PubChem. [Link]
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Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature. MDPI. [Link]
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Machine Learning-Guided Development of Anti-Tuberculosis Dry Powder for Inhalation Prepared by Co-Spray Drying. MDPI. [Link]
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